molecular formula C19H16FN3O3 B2717157 N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-15-3

N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2717157
CAS RN: 898419-15-3
M. Wt: 353.353
InChI Key: GSJDXUZIWHITSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, compounds with similar structures have been known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenyl-2,4-dihydro-1H-pyrrolo[3,4-b]quinoline-1-carboxamide, has a molecular weight of 417.484 .

Scientific Research Applications

Pharmacological Receptor Binding and Modulation

One study highlights the synthesis and characterization of compounds related to N1-(4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, demonstrating high affinity for the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, indicating their potential for modulating neurological functions and their utility in exploring GABAA receptor pharmacology (R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. Carter, 1994).

Crystallography and Material Properties

Another study focuses on the polymorphic modifications of a compound structurally related to this compound, revealing insights into its strong diuretic properties and potential new hypertension treatments. This research underscores the importance of understanding crystal structures for the development of pharmaceuticals (S. Shishkina, I. Levandovskiy, I. Ukrainets, L. Sidorenko, L. A. Grinevich, & I. Yanchuk, 2018).

Chemical Synthesis and Methodology Development

Research into direct halogenation of the C1-H bond in pyrrolo[1,2-a]quinoxalines, closely related to the chemical structure of interest, has developed new methods for selective chlorination and bromination. This work not only expands the toolbox for synthetic organic chemistry but also opens new avenues for the diversification of pharmaceutical compounds, demonstrating the compound's role in advancing synthetic methodologies (Huy X Le, T. Hoang, T. Tran, Cao T.D. Nguyen, L. Chiem, N. Phan, & T. Nguyen, 2021).

Fluorescent Chemosensors for Metal Ions

Another area of application is the development of fluorescent chemosensors based on the quinoline moiety, which is a part of the compound's structure. These sensors show remarkable sensitivity and selectivity for Zn2+ ions, with potential applications in environmental monitoring and biomedical diagnostics. The use of such compounds in detecting and quantifying metal ions in aqueous solutions and biological systems highlights their versatility in chemical sensing technologies (G. Park, Hyun Kim, Jae Jun Lee, Y. S. Kim, Sun Young Lee, Suyeon Lee, I. Noh, & Cheal Kim, 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c20-13-2-4-14(5-3-13)21-18(25)19(26)22-15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10H,1,6-8H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJDXUZIWHITSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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